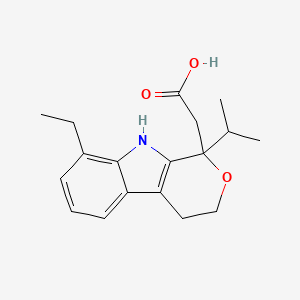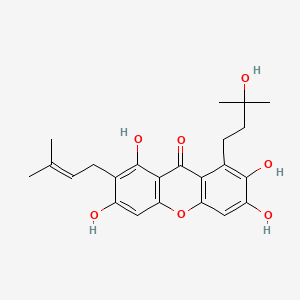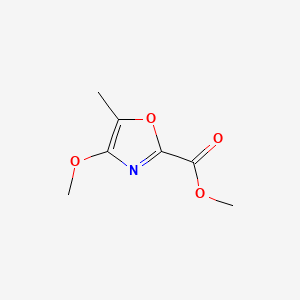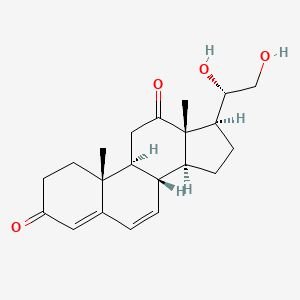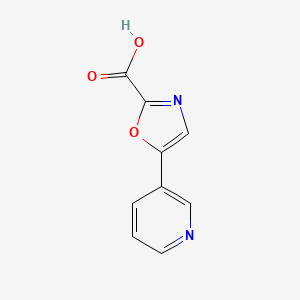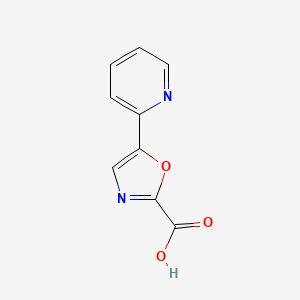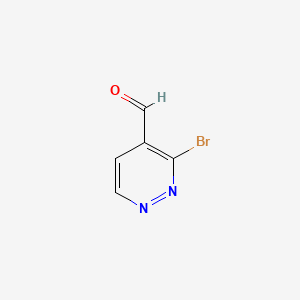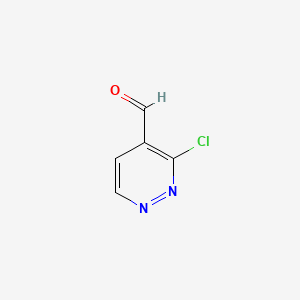
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine
Übersicht
Beschreibung
“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a chemical compound with the empirical formula C7H12N2 . It has a molecular weight of 124.18 . The compound is in liquid form .
Molecular Structure Analysis
The SMILES string representation of “N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” isCn1cccc1CCN . This provides a simple line notation for describing the structure of a chemical species. Physical And Chemical Properties Analysis
“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a liquid . Its density is 1.0136 g/mL . The refractive index n/D is 1.5227 .Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydropyrrolo Isoindolones
“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” can be used in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones, which are compounds with potential pharmacological activities. This synthesis involves reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .
Antibacterial Agents
Derivatives of pyrrole, which include “N-Methyl-2-(1H-pyrrol-1-yl)ethanamine”, have been studied for their antibacterial properties. They have been used in the preparation of compounds that inhibit enoyl ACP reductase and DHFR enzymes, which are critical for bacterial growth and survival .
Therapeutic Compounds
Pyrrole derivatives are known for their wide range of therapeutic applications. They have been used in the development of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. These compounds can inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-pyrrol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZVQRJDQYTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(1H-pyrrol-1-yl)ethanamine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/no-structure.png)
